Bromobenzarone

Description

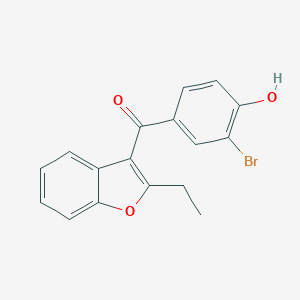

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-4-hydroxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-2-14-16(11-5-3-4-6-15(11)21-14)17(20)10-7-8-13(19)12(18)9-10/h3-9,19H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXZXBNDIHSUZDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C=C3)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80915345 | |

| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94729-09-6 | |

| Record name | Bromobenzarone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094729096 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3-Bromo-4-hydroxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80915345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Metabolic Transformations of Benzbromarone Yielding Bromobenzarone Investigational Context

Role of Cytochrome P450 Enzymes in Benzbromarone (B1666195) Biotransformation

The metabolism of benzbromarone is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are essential for the phase I metabolism of a wide array of xenobiotics. mdpi.com In particular, CYP2C9 has been identified as the major enzyme responsible for the primary metabolic alterations of benzbromarone. clinpgx.org Studies utilizing human liver microsomes have demonstrated that CYP2C9 is the primary catalyst in the formation of hydroxylated metabolites of benzbromarone. clinpgx.org While CYP2C9 plays the lead role, other isoforms such as CYP2C19 have also been shown to contribute to a lesser extent. clinpgx.org

The interaction of benzbromarone with CYP enzymes is not limited to its metabolism. It has also been shown to be an inhibitor of several CYP isozymes, including CYP2C9, CYP3A4, CYP2D6, and CYP2E1. plos.org Some research has characterized benzbromarone as a mechanism-based inhibitor of CYP3A4, meaning that it is transformed by the enzyme into a reactive metabolite that then irreversibly binds to and inactivates the enzyme. nih.govnih.gov This inactivation of key metabolic enzymes can have significant implications for drug-drug interactions.

Comparative Analysis of Hydroxylation versus Debromination Pathways

The metabolic fate of benzbromarone in humans is overwhelmingly dominated by hydroxylation. nih.govnih.gov This process involves the addition of a hydroxyl group to the benzbromarone molecule, leading to the formation of more water-soluble compounds that can be more easily excreted. The two primary metabolites formed through this pathway are 1'-hydroxybenzbromarone (B160384) and 6-hydroxybenzbromarone (B3105370). nih.govresearchgate.net Further metabolism can lead to the formation of dihydroxy metabolites such as 1',6-dihydroxybenzbromarone and 5,6-dihydroxybenzbromarone. clinpgx.orgresearchgate.net

In contrast, the debromination pathway, which would lead to the formation of bromobenzarone, has not been identified as a significant metabolic route in humans. nih.govnih.gov Several studies that have analyzed plasma and urine samples from individuals administered benzbromarone have failed to detect the presence of this compound. nih.govnih.gov This suggests that if the debromination of benzbromarone occurs at all in vivo, it is a minor pathway with clinically insignificant output. The scientific evidence points towards hydroxylation as the definitive and primary route of benzbromarone metabolism.

| Metabolic Pathway | Key Enzymes | Major Metabolites | Significance |

|---|---|---|---|

| Hydroxylation | CYP2C9, CYP2C19 | 1'-hydroxybenzbromarone, 6-hydroxybenzbromarone | Primary and major pathway |

| Debromination | Not established | This compound | Not detected as a major pathway |

Formation and Fate of this compound in Preclinical Models

Consistent with findings in human studies, preclinical models have also primarily demonstrated hydroxylation as the main metabolic pathway for benzbromarone. Investigations in animal models and in vitro systems, such as mouse hepatocytes and liver microsomes, have focused on the formation of hydroxylated derivatives and their subsequent toxicological implications. nih.gov

The formation of this compound in these preclinical models has not been reported as a significant finding. The focus of research has been on the bioactivation of benzbromarone through sequential hydroxylation to form reactive quinone intermediates, which are thought to contribute to the potential for hepatotoxicity. clinpgx.org While novel derivatives of benzbromarone have been synthesized to avoid this metabolic activation, these studies have centered on modifying the molecule to prevent hydroxylation rather than investigating the debromination pathway. nih.gov Therefore, the available preclinical data does not support the formation of this compound as a noteworthy metabolic fate of benzbromarone.

| Finding | Supporting Evidence | References |

|---|---|---|

| CYP2C9 is the major enzyme in benzbromarone metabolism. | Studies with human liver microsomes and recombinant P450s. | clinpgx.org |

| Hydroxylation is the primary metabolic pathway. | Detection of hydroxylated metabolites in plasma and urine. | nih.govnih.govnih.gov |

| This compound is not a major metabolite. | Failure to detect this compound in human plasma and urine. | nih.govnih.gov |

| Benzbromarone can act as a CYP inhibitor. | In vitro studies showing inhibition of multiple CYP isozymes. | plos.orgnih.govnih.gov |

Pharmacological Investigations of Bromobenzarone and Its Analogs

Urate Transporter Inhibition Studies

Modulation of Human Urate Transporter 1 (hURAT1) Activity

Bromobenzarone is a potent inhibitor of human urate transporter 1 (hURAT1), a key protein in the renal reabsorption of uric acid. nih.govresearchgate.net Its inhibitory action is central to its uricosuric effect, which helps in the management of gout. nih.gov Structural and mechanistic studies have revealed that this compound binds to the urate-binding site of hURAT1. nih.govbiorxiv.org This binding occurs when the transporter is in an inward-facing conformation, effectively blocking both the binding of urate and the conformational changes required for urate transport. nih.govbiorxiv.org

The interaction of this compound with hURAT1 has been characterized as competitive by some studies, suggesting it directly competes with urate for the same binding site. researchgate.net However, other research indicates a non-competitive inhibition mechanism, where this compound and its major metabolite, 6-hydroxy-benzbromarone, reduce the maximum transport rate (Vmax) of uric acid without altering the Michaelis constant (Km). dovepress.comresearchgate.net This suggests that while it binds at the urate-binding site, its presence hinders the transport process without directly competing with substrate binding at all concentrations. nih.govdovepress.comresearchgate.net

The binding of this compound to hURAT1 involves specific amino acid residues within the transporter's substrate channel. researchgate.net Mutational analyses have identified that residues such as Ser-35 and Phe-365 are crucial for the high-affinity inhibition by this compound. researchgate.net

In the quest for developing safer uricosuric agents, several analogs of this compound have been synthesized and evaluated for their hURAT1 inhibitory activity. researchgate.net The primary goal of creating these derivatives is often to reduce the potential for hepatotoxicity associated with this compound while maintaining or improving its efficacy in inhibiting hURAT1. researchgate.net For instance, a series of derivatives were designed to avoid metabolic activation through ipso-substitution. researchgate.net Many of these new compounds have demonstrated potent inhibitory activities against hURAT1, with some exhibiting IC50 values comparable to or even better than this compound itself. researchgate.net

Table 1: hURAT1 Inhibition by this compound and its Analogs

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | 0.53 researchgate.net | Non-competitive dovepress.comresearchgate.net / Competitive researchgate.net |

| 6-hydroxy-benzbromarone | - | Non-competitive dovepress.comresearchgate.net |

| JNS4 | 0.80 researchgate.net | - |

| KPH2f | 0.24 researchgate.net | - |

IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. Data is compiled from multiple sources.

Interaction with Organic Anion Transporters (OATs), including OAT4

This compound's pharmacological profile extends beyond hURAT1 to include interactions with other organic anion transporters (OATs), which are crucial for the transport of a wide range of endogenous and exogenous compounds in the kidney and other tissues. nih.govbibliotekanauki.pl These transporters, including OAT1, OAT2, OAT3, and OAT4, are part of the solute carrier 22 (SLC22) family. nih.govsolvobiotech.com

In the human kidney, OAT1 and OAT3 are located on the basolateral membrane of proximal tubule cells, while OAT4 is found on the apical membrane. nih.gov OAT4 plays a role in the reabsorption of uric acid and the secretion of various drugs. nih.govsolvobiotech.com Studies have shown that this compound can interact with these transporters. dovepress.com For instance, in oocyte expression systems, this compound has been shown to inhibit urate transport mediated by OAT1. dovepress.com However, its inhibitory effect appears to be site-specific, as intracellularly applied this compound did not significantly inhibit urate uptake by OAT1, in contrast to probenecid. dovepress.com

The interaction of this compound with OATs is an important consideration, as it can lead to drug-drug interactions by affecting the renal secretion of other medications. nih.gov The low selectivity of this compound for hURAT1 over other transporters is a driving factor in the development of more selective analogs. researchgate.net

Table 2: Localization and Function of Key Organic Anion Transporters

| Transporter | Location in Kidney Proximal Tubule | Primary Function | Interaction with this compound |

|---|---|---|---|

| hURAT1 | Apical membrane nih.gov | Urate reabsorption nih.gov | Potent inhibitor nih.govresearchgate.net |

| OAT1 | Basolateral membrane nih.gov | Secretion of organic anions nih.gov | Inhibitor dovepress.com |

| OAT2 | Basolateral membrane solvobiotech.com | Transport of various organic anions solvobiotech.com | - |

| OAT3 | Basolateral membrane nih.gov | Secretion of organic anions nih.gov | - |

| OAT4 | Apical membrane nih.govsolvobiotech.com | Urate reabsorption, drug secretion nih.govsolvobiotech.com | Interacts nih.gov |

This table summarizes the general location and function of these transporters.

Xanthine (B1682287) Oxidase Modulation in In Vitro Systems

Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. brieflands.com Inhibition of this enzyme is a primary strategy for reducing uric acid production and managing conditions like gout. lpubatangas.edu.phphcogj.com Allopurinol is a well-known xanthine oxidase inhibitor used clinically for this purpose. brieflands.com

The development of novel this compound analogs has sometimes included the evaluation of their xanthine oxidase inhibitory activity. researchgate.net For example, isobavachin, a compound investigated as an anti-hyperuricemic agent, was found to have a moderate inhibitory effect on xanthine oxidase in addition to its effects on urate transporters. researchgate.net The mechanism of inhibition by various compounds on xanthine oxidase can differ, with some acting as competitive inhibitors and others as non-competitive or uncompetitive inhibitors. lpubatangas.edu.phherbmedpharmacol.com

Table 3: In Vitro Xanthine Oxidase Inhibition by Selected Compounds

| Compound | Inhibition Type | IC50 |

|---|---|---|

| Allopurinol | Competitive herbmedpharmacol.com | 2.84 µM herbmedpharmacol.com |

| Isobavachin | - | Moderate inhibition researchgate.net |

| Glycitein | Competitive brieflands.com | 12 ± 0.86 µg/mL brieflands.com |

| Myricetin | - | - |

| Naringenin | Competitive brieflands.com | - |

| Daidzein | Competitive brieflands.com | - |

This table presents a selection of compounds and their reported xanthine oxidase inhibitory activity for comparative purposes.

Inhibition of Other Molecular Targets and Pathways

Effects on Eyes Absent (EYA) Tyrosine Phosphatase Activity

The Eyes Absent (EYA) proteins are a family of multifunctional proteins that possess intrinsic tyrosine phosphatase activity. nih.govebi.ac.uk This enzymatic activity has been implicated in various cellular processes, including cell motility, angiogenesis, and DNA damage repair. nih.govmdpi.com Overexpression of EYA proteins has been linked to tumor growth and metastasis in certain cancers. nih.gov

Through experimental screening, this compound and its related compound, benzarone (B1666192), have been identified as potent inhibitors of EYA tyrosine phosphatase activity. nih.gov This inhibition has been shown to have functional consequences. For example, these compounds can attenuate the motility of both mammary epithelial cells overexpressing EYA2 and endothelial cells. nih.gov

Furthermore, the inhibition of EYA phosphatase activity by this compound has demonstrated anti-angiogenic effects. nih.gov In laboratory models, it has been observed to reduce tubulogenesis in Matrigel and inhibit sprouting angiogenesis in an ex vivo aortic ring assay in a dose-dependent manner. nih.gov This suggests that the EYA tyrosine phosphatase activity is pro-angiogenic and that this compound could potentially be repurposed for conditions involving abnormal blood vessel growth. nih.gov The EYA proteins, specifically EYA4 and EYA1, have been identified as direct interactors and phosphatase substrates of Polo-like kinase 1 (PLK1), and chemical inhibition of EYA phosphatase activity can lead to mitotic defects and cell death. biorxiv.org

Modulation of Calcium-Activated Chloride Channels (TMEM16A/ANO1)

TMEM16A, also known as Anoctamin-1 (ANO1), is a calcium-activated chloride channel (CaCC) involved in various physiological processes, including smooth muscle contraction, epithelial fluid secretion, and sensory transduction. nih.govfrontiersin.orgtocris.com Modulation of this channel has been explored as a potential therapeutic strategy for various conditions. frontiersin.org

This compound has been identified as an antagonist of the TMEM16A channel. nih.govfrontiersin.org In studies using guinea pig tracheal rings, this compound was found to be the most potent TMEM16A antagonist tested for relaxing acetylcholine-induced contractions. nih.gov It has also been shown to relax contractions in human airway smooth muscle induced by either acetylcholine (B1216132) or leukotriene D4. nih.gov

The mechanism by which this compound modulates TMEM16A involves effects on both membrane potential and intracellular calcium levels. nih.gov It has been observed to hyperpolarize human airway smooth muscle cells and reduce intracellular calcium flux from both the plasma membrane and the sarcoplasmic reticulum. nih.gov However, some research suggests that the effects of this compound on airway smooth muscle may be independent of its action on TMEM16A, potentially being mediated through a more general effect on intracellular calcium concentration. frontiersin.org

Influence on Cellular Redox Homeostasis Mechanisms

The cellular redox state is a tightly regulated, dynamic equilibrium between reducing and oxidizing reactions, crucial for a multitude of biological processes. researchgate.netnih.gov Perturbations in this balance, often termed oxidative stress, occur when there is an excessive generation of reactive oxygen species (ROS) that overwhelms the cell's antioxidant defense systems. nih.govwikipedia.org this compound and its structural analog, benzarone, have been shown in pharmacological studies to significantly disrupt mitochondrial redox homeostasis, leading to a state of oxidative stress. researchgate.netresearchgate.net The mechanism is thought to be a key factor in the compound's observed cellular effects.

Investigations using human hepatocellular carcinoma (HepG2) cells have demonstrated that benzbromarone (B1666195) can act as a mitochondrial toxicant. researchgate.net This toxicity is closely linked to the disturbance of the mitochondrial redox balance and the induction of oxidative stress. researchgate.net At high concentrations (≥50 μM), benzbromarone treatment leads to a discernible accumulation of mitochondrial superoxide (B77818) (O₂•−) and a general increase in cellular ROS. researchgate.net This elevation in ROS disrupts the cellular antioxidant systems, as evidenced by an increased ratio of oxidized glutathione (B108866) (GSSG) to reduced glutathione (GSH) in both the mitochondria and the cytoplasm. researchgate.net Glutathione is a critical cellular antioxidant, and a higher GSSG/GSH ratio is a hallmark of oxidative stress. medlineplus.govsolongevity.com

The disruption of redox homeostasis by these compounds extends to other mitochondrial functions. Studies on isolated rat liver mitochondria revealed that both benzarone and benzbromarone can decrease state 3 oxidation and uncouple oxidative phosphorylation. researchgate.netmedchemexpress.com This uncoupling effect impairs the efficiency of ATP synthesis and contributes to the generation of ROS. researchgate.net Furthermore, both compounds were found to inhibit mitochondrial beta-oxidation. researchgate.net

In response to the induced oxidative stress, cells activate defense mechanisms. One of the primary pathways for cellular protection against oxidative stress is the Keap1-Nrf2 pathway. mdpi.com Research has shown that benzbromarone treatment leads to the stabilization and nuclear translocation of the transcription factor NRF2 (Nuclear factor erythroid 2-related factor 2). researchgate.net NRF2 is a master regulator of the antioxidant response, and its activation leads to the transcription of numerous antioxidant and cytoprotective genes. nih.gov This activation represents a cellular attempt to counteract the oxidative damage and restore redox homeostasis. researchgate.netexplorationpub.com

The chemical structure of these compounds, specifically the benzofuran (B130515) moiety, is believed to play a role in their ability to induce oxidative stress. It has been proposed that this part of the molecule can be metabolized to form a reactive ortho-quinone intermediate, which can contribute to the observed redox cycling and cellular toxicity. researchgate.net

The following tables summarize key findings from in vitro studies on the effects of this compound on cellular redox markers.

Table 1: Effect of Benzbromarone on Oxidative Stress Markers in HepG2 Cells

| Concentration (µM) | Duration (h) | Effect | Reference |

| ≥50 | 2-24 | Accumulation of mitochondrial superoxide (O₂•−) | researchgate.net |

| ≥50 | 2-24 | Increased cellular Reactive Oxygen Species (ROS) | researchgate.net |

| >50 | 2-24 | Increased mitochondrial GSSG/GSH ratio | researchgate.net |

| >50 | 2-24 | Increased cellular GSSG/GSH ratio | researchgate.net |

| >50 | 2-24 | Increased oxidized portion of mitochondrial thioredoxin 2 | researchgate.net |

| 1-100 | 2-24 | Stabilization and nuclear translocation of NRF2 | researchgate.net |

Table 2: Effects of Benzarone and Analogs on Isolated Rat Liver Mitochondria

| Compound | Concentration (µM) | Effect | Reference |

| Benzarone | 10.8 | 50% decrease of respiratory control ratio | researchgate.net |

| Benzbromarone | <1 | 50% decrease of respiratory control ratio | researchgate.net |

| Benzarone | 100 | Increased Reactive Oxygen Species (ROS) production | researchgate.netmedchemexpress.com |

| Benzbromarone | 100 | Increased Reactive Oxygen Species (ROS) production | researchgate.net |

| Benzarone | 100 | 87% decrease in mitochondrial beta-oxidation | researchgate.net |

| Benzbromarone | 50 | 58% decrease in mitochondrial beta-oxidation | researchgate.net |

Structure Activity Relationships Sar in Bromobenzarone and Benzofuran Derivatives

Identification of Key Structural Features for Biological Activity

The biological activity of bromobenzarone and its analogs is intrinsically linked to several key structural features. The core scaffold is the benzofuran (B130515) ring system, a heterocyclic structure composed of fused benzene (B151609) and furan (B31954) rings. nih.govmdpi.com This nucleus is a common motif in many biologically active compounds. researchgate.net For uricosuric agents like this compound, which primarily act by inhibiting the uric acid transporter 1 (URAT1), the essential components for activity are:

The Benzofuran Core : This rigid, planar system serves as the fundamental scaffold, correctly orienting the other substituents for optimal interaction with the target protein.

The 3-Benzoyl Group : The ketone-containing group at the C-3 position of the benzofuran ring is critical for activity. Modifications to this group significantly impact the compound's inhibitory potential.

The 3',5'-Dibromo Substitution : The two bromine atoms on the phenyl ring of the benzoyl group are a hallmark of the molecule and are vital for its high potency. Their position and halogen nature are key determinants of the compound's interaction with its biological target.

Earlier SAR studies on benzofuran derivatives have indicated that substitutions at the C-2 position can also be crucial for cytotoxic activity, highlighting the versatility of this scaffold for different biological targets. mdpi.com

Impact of Substituent Modifications on Pharmacological Potency and Selectivity

Modifying the substituents on the this compound scaffold is a primary strategy for optimizing its pharmacological properties. The nature and position of these groups can dramatically alter the compound's potency as a URAT1 inhibitor and its selectivity over other transporters.

Halogens are frequently incorporated into drug structures to modulate their physicochemical properties, such as lipophilicity, and to enhance target binding interactions. nih.govresearchgate.net In the case of benzbromarone (B1666195) analogs, the type and position of the halogen substituent play a significant role. The introduction of halogens can lead to either an increase or a decrease in the efficacy of a compound, depending on how it alters the molecule's interaction with its target, metabolic susceptibility, and other properties. nih.govresearchgate.net

The presence of bromine atoms in this compound is particularly important. Bromine can form "halogen bonds," a type of non-covalent interaction with electron-rich atoms in a protein target, which can favorably affect drug-target binding. ump.edu.pl Research into halogenated benzbromarone derivatives has sought to decrease the potential for P450-mediated metabolic activation by creating analogs with different halogen substitutions, such as 6-F-, 6-Cl-, or 6-Br-BBR, while maintaining inhibitory activity. researchgate.net Studies on other halogenated peptoids have shown a clear correlation between antimicrobial activity and the nature of the halogen, with activity often increasing from fluorine to iodine. nih.gov This suggests that the size and polarizability of the halogen atom are critical factors in target interaction.

The table below illustrates the URAT1 inhibitory activity of various benzbromarone analogs with modifications, including changes to halogen substituents.

| Compound | Modification | URAT1 IC₅₀ (μM) |

|---|---|---|

| Benzbromarone (BM) | Reference Compound | 0.53 researchgate.net |

| JNS4 | Chemotype Hybridization Analog | 0.80 researchgate.netnih.gov |

| Compound 30 | Metabolic Site Blocking Analog | 0.041 researchgate.net |

| BBR Analog (6-F) | Fluorine substitution | Data Not Specified |

| BBR Analog (6-Cl) | Chlorine substitution | Data Not Specified |

The electronic properties of substituents can profoundly affect a molecule's reactivity and its interactions with biological targets. Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs) , such as alkyl (-R), alcohol (-OH), and amine (-NH2) groups, increase the electron density of the molecule. studypug.com This can enhance the strength of a nucleophilic center. studypug.com

Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), and carbonyl groups, decrease the electron density. studypug.com This makes adjacent electrophilic centers stronger and more reactive. studypug.com

In the context of this compound, adding EDGs or EWGs to the benzofuran or benzoyl rings can tune the molecule's electronic distribution, affecting how it binds to URAT1. For instance, an EWG can enhance a halogen bond by making the halogen atom more electrophilic. nih.gov The position of the EWG is also crucial; an EWG placed ortho to a halogen in an iodobenzene (B50100) ring results in stronger interactions than when it is in the meta or para position. nih.gov Conversely, the introduction of EDGs can destabilize the conjugate base, making the parent molecule less acidic. otterbein.edu The strategic placement of these groups is a key element in the rational design of more potent and selective analogs.

Exploration of the Benzofuran Ring System in Target Binding

Molecular modeling and dynamic simulations have provided detailed insights into how this compound and its analogs interact with their target protein, URAT1. The benzofuran ring system acts as a critical anchor, positioning the molecule within the binding site.

Simulations have shown that, similar to benzbromarone (BM), novel analogs like JNS4 form a π-cation interaction with a key arginine residue (R477) in the URAT1 binding pocket. researchgate.netnih.gov However, effective analogs often establish additional, unique interactions. For example, JNS4 was found to bind to tryptophan (W357) and histidine (H245) residues via π-π interactions and to form a hydrogen bond with a serine residue (S35). researchgate.netnih.gov These supplementary interactions are thought to contribute to the high binding affinity and potent inhibitory activity of these novel compounds. researchgate.netnih.gov The ability of the planar benzofuran ring to participate in such stacking (π-π) and hydrophobic interactions is a cornerstone of its function in target binding.

Rational Design Principles for Novel Benzbromarone and this compound Analogs

The rational design of new this compound analogs aims to enhance therapeutic properties while minimizing undesirable effects. This involves leveraging the SAR knowledge to make targeted chemical modifications. A primary goal has been to design derivatives that avoid the metabolic activation pathways linked to the toxicity of the parent compound, often by blocking the metabolic site. researchgate.netnih.gov

One powerful approach in modern drug design is chemotype hybridization. This strategy involves combining the structural features of two or more different classes of active compounds (chemotypes) to create a new hybrid molecule with potentially synergistic or improved properties. nih.gov

In the development of novel antihyperuricemic agents, researchers have successfully applied this strategy by rationally designing and synthesizing a series of benzbromarone derivatives through chemotype hybridization and bioisosteric replacement. researchgate.netnih.gov This involves merging the this compound scaffold, known for its potent URAT1 inhibition, with other molecular fragments to enhance properties like oral bioavailability or to improve the safety profile. researchgate.netnih.gov For example, the analog JNS4, developed through this approach, exhibited URAT1 inhibitory activity comparable to benzbromarone but with significantly higher oral bioavailability (55.28% for JNS4 vs. 36.11% for benzbromarone). researchgate.netnih.gov This demonstrates the success of hybridization in creating superior drug candidates.

Computational and in Silico Studies for Molecular Interactions

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. For URAT1 inhibitors, docking studies have been instrumental in identifying key amino acid residues involved in ligand binding and understanding the spatial arrangement of inhibitors within the transporter's active site. Research on URAT1 inhibitors, including benzbromarone (B1666195), has revealed that these molecules often bind within a central cavity characterized by aromatic residues, primarily phenylalanine biorxiv.orgresearchgate.netnih.gov. For instance, benzbromarone has been shown to form π-cation interactions with arginine residues (e.g., R477) and π-π interactions with phenylalanine and histidine residues (e.g., W357, H245), as well as hydrogen bonds with serine residues (e.g., S35) researchgate.net. These interactions are crucial for stabilizing the ligand-protein complex and are predictive of inhibitory potency. Docking simulations also help in comparing the binding poses of different inhibitors, revealing distinct interaction networks that contribute to drug specificity nih.govbiorxiv.org. Various docking programs, such as AutoDock Vina and GOLD, are commonly utilized for these analyses, contributing to the prediction of binding modes and guiding the design of new URAT1 modulators nih.gov.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular Dynamics (MD) simulations complement docking studies by providing a dynamic view of ligand-protein interactions over time. These simulations capture the conformational flexibility of both the protein and the ligand, offering a deeper understanding of binding mechanisms, stability, and the dynamic nature of molecular recognition events. Studies involving benzbromarone and URAT1 have utilized MD simulations to investigate how inhibitors stabilize specific conformational states of the transporter, often the inward-open conformation, which is essential for substrate or inhibitor binding biorxiv.orgnih.govresearchgate.net. These simulations can track parameters such as root mean squared deviation (RMSD) to assess the stability of the ligand-protein complex and identify key residues that maintain these interactions researchgate.net. By analyzing the trajectories from MD simulations, researchers can elucidate the dynamic pathways of ligand binding and dissociation, providing critical insights into the kinetics and thermodynamics of these processes frontiersin.orgunimi.it. Techniques like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) are often employed in conjunction with MD to calculate binding free energies, further quantifying the strength of these interactions mdpi.comnih.govthaiscience.info.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity wikipedia.orgjocpr.com. This methodology is vital in drug discovery for predicting the activity of novel compounds and optimizing existing leads. For URAT1 inhibitors, QSAR models are developed by correlating physicochemical properties or molecular descriptors with experimentally determined inhibitory potencies (e.g., IC50 values) jocpr.commdpi.com. Studies have employed 3D-QSAR techniques to analyze the structural features responsible for URAT1 inhibition, aiming to design compounds with improved efficacy and selectivity sci-hub.se. QSAR models facilitate the identification of key structural motifs that enhance binding affinity and can also be used to predict pharmacokinetic properties and potential toxicities, thereby streamlining the drug development pipeline wikipedia.orgjocpr.com. The integration of MD simulations with QSAR, known as 4D-QSAR, is also gaining prominence for capturing the dynamic aspects of ligand-protein interactions nih.gov.

Application of Artificial Intelligence in Predicting Molecular Recognition Events

Preclinical Methodologies and Animal Models in Bromobenzarone Research

In Vivo Animal Models for Pharmacodynamic and Mechanistic Evaluations

While in vitro assays are essential for molecular-level analysis, in vivo animal models are indispensable for understanding how bromobenzarone behaves in a complex, whole-organism system. These models are used to evaluate its pharmacodynamic effects (i.e., uric acid lowering) and to investigate its disposition and potential effects on organ systems.

Most mammals, including rodents, possess the enzyme uricase (urate oxidase), which breaks down uric acid into the more soluble allantoin, resulting in naturally low blood uric acid levels. researchhub.com To study hyperuricemia and test urate-lowering drugs, researchers must use models that overcome this metabolic difference.

Commonly used models include:

Uricase Inhibitor-Induced Hyperuricemia: This is the most prevalent method, where rodents (mice or rats) are treated with a uricase inhibitor, typically potassium oxonate . researchhub.comnih.gov To further elevate uric acid levels, the purine (B94841) precursors hypoxanthine (B114508) or adenine are often co-administered to increase the production of uric acid. researchhub.comnih.gov This combined administration effectively mimics the human condition of impaired uric acid excretion and/or overproduction.

Genetically Modified Models: Mice with a genetic knockout of the uricase (Uox-/-) gene provide a model of spontaneous hyperuricemia, though these models can present with severe renal injury.

In a typical study, hyperuricemia is induced over a period of one to three weeks. researchhub.com Once high uric acid levels are established, animals are treated with this compound. The primary endpoints measured are the levels of uric acid in the serum and urine to determine the compound's efficacy in lowering systemic urate and promoting its excretion.

The following table summarizes key features of chemically induced hyperuricemia models.

| Induction Method | Animal Model | Mechanism | Key Characteristics | Reference |

|---|---|---|---|---|

| Potassium Oxonate | Mice, Rats | Inhibits the uricase enzyme, preventing the breakdown of uric acid. | Induces a transient but significant increase in serum uric acid. Often used for acute studies. | researchhub.comclinexprheumatol.org |

| Potassium Oxonate + Hypoxanthine | Mice | Combines uricase inhibition with increased substrate (purine) for uric acid production. | Creates a more robust and sustained hyperuricemic state. | nih.gov |

| Potassium Oxonate + Adenine | Mice | Combines uricase inhibition with a purine that increases uric acid production. | Can induce more severe hyperuricemia and associated kidney injury, useful for studying nephropathy. | researchhub.com |

To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound, pharmacokinetic studies are conducted in animal models, typically rats or mice. After administration of the compound, biological samples such as blood, urine, and feces are collected at various time points.

These samples are analyzed using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the quantification of the parent this compound compound and its various metabolites. The data generated helps to determine key pharmacokinetic parameters and to understand how the liver metabolizes the drug in a living system, confirming the relevance of the metabolic pathways identified in vitro.

Given the association of related compounds with hepatotoxicity, a crucial part of preclinical evaluation is to assess the effects of this compound on the liver. Rodent models are central to these investigations.

The experimental approach involves administering this compound to rats or mice and monitoring the liver for signs of injury. nih.gov Methodologies for assessment include:

Serum Biochemistry: Blood samples are analyzed for elevated levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST), which are markers of hepatocellular damage.

Histopathology: At the end of the study, the liver is removed, and tissue sections are examined under a microscope. This allows for the direct observation of pathological changes, including cell necrosis, inflammation, and edema. nih.gov

In Vivo Imaging and Spectroscopy: Advanced, non-invasive techniques can be used to monitor liver health in living animals over time. Proton Magnetic Resonance Imaging (MRI) can detect the development of hepatic edema and necrosis. nih.govnih.gov Furthermore, ³¹P Magnetic Resonance Spectroscopy (MRS) can measure changes in hepatic energy metabolites, such as a decrease in ATP, providing insight into the bioenergetic status of the liver following exposure to the compound. nih.gov These methods provide a dynamic view of the onset and progression of potential liver injury.

Ethical Considerations in Preclinical Animal Research

The use of animal models in the preclinical evaluation of chemical compounds like this compound is governed by a stringent ethical and regulatory framework. inserm.fr This framework is designed to ensure that the welfare of animals is respected while still allowing for essential scientific research to proceed, which is necessary before any substance can be tested in humans. srce.hrbiobostonconsulting.com The ethical deliberation surrounding animal use in research is a significant challenge, requiring a careful balance between the potential scientific benefits and the suffering that might be inflicted upon the animals. archivosdeneurociencias.org

A cornerstone of the ethical approach to animal research is the principle of the "3Rs," first introduced by W.M.S. Russell and R.L. Burch in 1959. ki.seeuropa.eu These principles are now integrated into international regulations, including the European Union's Directive 2010/63/EU, and serve as a guide for the humane use of animals in science. imavita.commdpi.com

The Three Rs (3Rs) Framework in this compound Research

The 3Rs provide a strategic framework for conducting more humane animal research. ki.se Their systematic application has led to significant improvements in preclinical research over recent decades. interpharma.ch

Replacement : This principle encourages the use of non-animal methods whenever possible to achieve the same scientific objective. ki.se For a compound like this compound, this could involve extensive use of in silico computer modeling and in vitro studies using human cell and tissue cultures to predict toxicity and efficacy before any animal testing is initiated. interpharma.ch A thorough review of existing literature is also a crucial step to prevent redundant experiments. imavita.com While these alternatives are valuable, they often complement rather than fully replace animal models, which are necessary to understand complex interactions within a whole living organism. imavita.cominfrafrontier.eu

Reduction : This principle focuses on minimizing the number of animals used in experiments while still obtaining statistically significant and scientifically valid data. ki.se This can be achieved through optimized experimental design, appropriate statistical analysis, and sharing data from previous studies to avoid unnecessary duplication. ki.seinterpharma.ch For instance, when studying a compound from a known family of drugs, prior information can help refine the study design to use fewer animals. srce.hr

Refinement : Refinement refers to the modification of experimental procedures to minimize any potential pain, suffering, distress, or lasting harm to the animals. ki.se This includes providing adequate housing and care, using less invasive procedures, and establishing humane endpoints to ensure animals are not subjected to unnecessary suffering. researchgate.netnih.gov For toxicology studies involving this compound, refinement would involve careful monitoring for adverse effects and the use of analgesics to manage pain. nih.gov Adequate training for all personnel in the care and handling of the specific animal species is a critical aspect of refinement. nih.gov

Below is an interactive data table summarizing the application of the 3Rs in the context of preclinical research on a compound such as this compound.

| Principle | Objective | Examples in this compound Preclinical Research |

| Replacement | Avoid or replace the use of animals. | - Use of quantitative structure-activity relationship (QSAR) models to predict toxicity.- In vitro assays with human liver cells to screen for potential hepatotoxicity.- Utilizing existing data from similar benzofuran-class compounds. |

| Reduction | Use the minimum number of animals necessary. | - Careful statistical planning (e.g., power analysis) to determine optimal group sizes.- Longitudinal studies that follow the same animals over time to gather more data per animal.- Sharing of data and resources between research groups to avoid duplicative studies. |

| Refinement | Minimize animal suffering and improve welfare. | - Using non-invasive imaging techniques to monitor physiological changes.- Acclimatizing animals to procedures and environments to reduce stress.- Establishing clear humane endpoints for terminating a study if severe adverse effects are observed.- Providing environmental enrichment in housing. |

Institutional Oversight and Ethical Review

All research involving animals must undergo a rigorous ethical review process before it can begin. nih.govrspca.org.uk This is typically managed by an independent committee within the research institution, known as an Animal Welfare and Ethical Review Body (AWERB) in the UK or an Institutional Animal Care and Use Committee (IACUC) in the US. aber.ac.ukbath.ac.uk

These committees are responsible for:

Harm-Benefit Analysis : The committee conducts a detailed analysis to weigh the potential harm to the animals against the expected scientific benefits of the research. rspca.org.uk The scientific purpose must be significant enough to justify the use of animals. nih.gov

Protocol Review : Researchers must submit a detailed protocol outlining the justification for the research, the choice of animal species, the number of animals to be used, and all experimental procedures. nih.gov The committee ensures that the 3Rs have been thoroughly applied. aber.ac.uk

Ongoing Oversight : The ethical review is not a single event but a continuous process. rspca.org.uk The committee monitors ongoing research and has the authority to stop any study if it is not being conducted in accordance with the approved protocol or if unexpected animal welfare issues arise. bath.ac.uk

Ensuring Competency : The committee verifies that all personnel involved in the animal studies are adequately trained and competent in the specific procedures they will be performing. nih.gov

The following table outlines the core responsibilities of an ethical review body in the context of a proposed preclinical study on this compound.

| Responsibility Area | Key Considerations for a this compound Study |

| Scientific Justification | - Is there a clear scientific rationale for the study? aber.ac.uk- Does the study design adequately answer the research question? archivosdeneurociencias.org- Has existing literature been reviewed to ensure the study is not duplicative? |

| Application of the 3Rs | - Have non-animal alternatives been sufficiently considered (Replacement)?- Is the number of animals proposed the minimum required for statistical validity (Reduction)?- Are all procedures designed to minimize pain and distress (Refinement)? |

| Animal Welfare | - Are the housing, husbandry, and care appropriate for the species?- Are appropriate anesthetics and analgesics planned for any painful procedures? nih.gov- Are humane endpoints clearly defined and justified? |

| Personnel and Facilities | - Are the researchers and technical staff properly trained and qualified?- Do the facilities meet the required standards for animal care and use? aber.ac.uk |

Ultimately, the ethical framework governing preclinical animal research ensures that studies involving compounds like this compound are conducted with the highest regard for animal welfare, while upholding the scientific integrity and validity of the data generated. biobostonconsulting.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing Bromobenzarone and verifying its structural identity?

- Answer : this compound synthesis should follow protocols for brominated aromatic compounds, such as electrophilic substitution or coupling reactions. Post-synthesis, structural verification requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight validation. For purity, high-performance liquid chromatography (HPLC) with UV detection is essential. Experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps to ensure reproducibility .

Q. How can researchers assess the purity of this compound and address inconsistencies in characterization data?

- Answer : Purity assessment should combine melting point analysis (to detect impurities affecting crystalline structure) with HPLC (quantitative purity). Discrepancies in spectral data (e.g., NMR peak splitting) may arise from solvent residues or byproducts; recrystallization or column chromatography can resolve these. Document all characterization parameters (e.g., solvent, instrument calibration) to enable cross-lab validation .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar brominated compounds?

- Answer : X-ray crystallography provides definitive structural differentiation by resolving atomic positions. Infrared (IR) spectroscopy can identify functional groups (e.g., carbonyls, bromine substituents), while differential scanning calorimetry (DSC) distinguishes thermal stability profiles. Comparative data should be benchmarked against known brominated analogs (e.g., 4-bromobenzoic acid) .

Advanced Research Questions

Q. How should researchers optimize this compound synthesis to maximize yield while minimizing hazardous byproducts?

- Answer : Use a factorial design of experiments (DoE) to test variables like catalyst concentration, solvent polarity, and reaction time. Green chemistry principles (e.g., substituting toxic solvents with ionic liquids) can reduce hazardous waste. Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize quenching steps to prevent side reactions. Include toxicity assessments of byproducts using computational tools (e.g., QSAR models) .

Q. What strategies are effective for resolving contradictions in this compound’s bioactivity data across studies?

- Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., cell line variability, assay protocols). Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). Apply statistical frameworks like Bland-Altman analysis to quantify inter-study bias. Transparent reporting of negative results is critical to contextualize contradictions .

Q. How can researchers design experiments to study this compound’s stability under physiological conditions?

- Answer : Simulate physiological pH (e.g., 7.4) and temperature (37°C) in buffered solutions, and analyze degradation products via LC-MS. Accelerated stability studies (e.g., 40°C/75% relative humidity) predict shelf-life. Include controls with structurally stable analogs (e.g., 3-bromobenzoic acid) to isolate degradation pathways .

Q. What computational and experimental approaches integrate effectively to model this compound’s structure-activity relationships (SAR)?

- Answer : Combine density functional theory (DFT) calculations to predict electronic properties with molecular docking for target binding affinity. Validate computationally identified SAR trends via site-directed mutagenesis or synthetic modification (e.g., halogen substitution). Cross-reference results with databases like ChEMBL for broader SAR context .

Q. How should ethical and safety considerations be incorporated into this compound’s in vivo toxicology studies?

- Answer : Follow OECD guidelines for acute toxicity testing (e.g., LD50 determination) and include negative controls. Use species-specific metabolic profiling to extrapolate human toxicity risks. Document safety protocols for handling brominated compounds, including PPE requirements and emergency procedures for inhalation/exposure incidents .

Methodological Frameworks

- Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define hypotheses. For example: “Does this compound inhibit COX-2 more selectively than existing NSAIDs?” .

- Data Presentation : Use tables to compare spectral data (e.g., NMR shifts) across analogs and figures to illustrate reaction mechanisms. Avoid redundant data in text .

- Contradiction Analysis : Classify contradictions as methodological (e.g., assay sensitivity) or biological (e.g., cell-type specificity) and address them iteratively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.